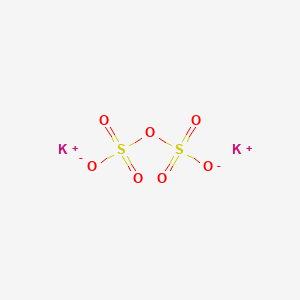

CID 45051840

Description

Properties

CAS No. |

7790-62-7 |

|---|---|

Molecular Formula |

H2KO7S2 |

Molecular Weight |

217.25 g/mol |

IUPAC Name |

dipotassium;sulfonato sulfate |

InChI |

InChI=1S/K.H2O7S2/c;1-8(2,3)7-9(4,5)6/h;(H,1,2,3)(H,4,5,6) |

InChI Key |

KMEZFYOFZCMKFR-UHFFFAOYSA-N |

Canonical SMILES |

OS(=O)(=O)OS(=O)(=O)O.[K] |

Other CAS No. |

7790-62-7 |

physical_description |

Colorless solid; [Merck Index] White solid; [Sigma-Aldrich MSDS] |

Pictograms |

Corrosive; Acute Toxic |

Related CAS |

7783-05-3 (Parent) |

Synonyms |

Potassium Pyrosulfate (K2S2O7); Pyrosulfuric Acid Dipotassium Salt; Dipotassium Disulfate; Dipotassium Pyrosulfate; Potassium Disulfate; Potassium Disulfate (K2S2O7); Potassium Pyrosulfate; Potassium Sulfate (K2S2O7) |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways of Potassium Pyrosulfate Formation

Thermal Dehydration of Potassium Bisulfate: Reaction Kinetics and Thermodynamics

2 KHSO₄(s) → K₂S₂O₇(s) + H₂O(g) sciencemadness.org

This reaction is typically initiated by heating potassium bisulfate to temperatures above its melting point of 197 °C. The decomposition proceeds to form potassium pyrosulfate and water. sciencemadness.org

Investigation of Reaction Mechanisms and Intermediate Species

The thermal decomposition of potassium bisulfate into potassium pyrosulfate is not a simple, one-step process. Research indicates that the reaction mechanism involves the formation of intermediate species. While the precise nature of all intermediates is a subject of ongoing investigation, the process is understood to involve the removal of a water molecule from two molecules of potassium bisulfate.

Studies employing thermal analysis techniques, such as thermogravimetric analysis (TGA), have been instrumental in elucidating the decomposition pathway. utwente.nl These analyses reveal distinct steps in the weight loss of the sample, corresponding to the evolution of water and, at higher temperatures, sulfur trioxide. sciencemadness.org The formation of potassium pyrosulfate is an intermediate step in the complete decomposition of potassium bisulfate to potassium sulfate (B86663) (K₂SO₄). sciencemadness.org

Influence of Temperature and Pressure on Conversion Efficiency

The efficiency of the conversion of potassium bisulfate to potassium pyrosulfate is critically dependent on temperature and, to a lesser extent, pressure.

Temperature:

Formation: The formation of potassium pyrosulfate from potassium bisulfate begins at temperatures above the melting point of potassium bisulfate (197 °C) and proceeds effectively at temperatures up to around 600 °C. sciencemadness.org

Decomposition: At temperatures exceeding 600 °C, potassium pyrosulfate itself begins to decompose into potassium sulfate (K₂SO₄) and sulfur trioxide (SO₃). sciencemadness.org This subsequent decomposition is an important consideration in the industrial production of potassium pyrosulfate, as precise temperature control is necessary to maximize the yield of the desired product.

Pressure:

The partial pressure of water vapor can influence the dehydration process. cdnsciencepub.com While detailed studies on the effect of pressure on potassium bisulfate dehydration are less common in readily available literature, general principles of chemical equilibrium suggest that removing the water vapor as it is formed will drive the reaction forward, thus increasing the conversion efficiency. Industrial processes often employ systems that facilitate the removal of gaseous byproducts.

Investigation of Pyrosulfate Formation from Higher-Order Sulfate Species

Potassium pyrosulfate can also be formed from the decomposition of higher-order sulfate species, such as potassium trisulfate (K₂S₃O₁₀). This route is less common for direct synthesis but is relevant in understanding the complex chemistry of sulfate systems, particularly in industrial contexts where such species may form as intermediates or byproducts.

Decomposition Pathways of Potassium Trisulfate and Related Compounds

Potassium trisulfate and similar compounds can decompose upon heating to yield potassium pyrosulfate and sulfur trioxide. The general reaction can be represented as:

K₂S₃O₁₀(s) → K₂S₂O₇(s) + SO₃(g)

The formation of metallic trisulfates, such as K₃Fe(SO₄)₃ and K₃Cr(SO₄)₃, has been observed in studies simulating corrosion in industrial settings. researchgate.net These compounds can subsequently decompose, contributing to the complex mixture of sulfates present.

Challenges and Practical Considerations in Trisulfate Decomposition

The synthesis of potassium pyrosulfate from trisulfates is not a preferred laboratory or industrial method due to several challenges. The primary difficulty lies in the preparation and handling of the starting trisulfate compounds, which are often less stable and more difficult to synthesize in pure form than potassium bisulfate. Furthermore, the decomposition can lead to a mixture of products, requiring subsequent purification steps.

Industrial-Scale Synthesis Methods and Process Engineering of Potassium Pyrosulfate

On an industrial scale, the production of potassium pyrosulfate is closely tied to the Mannheim process for producing potassium sulfate, where potassium bisulfate is a key intermediate. The synthesis primarily relies on the controlled thermal decomposition of potassium bisulfate.

Process engineering for industrial production focuses on optimizing reaction conditions to maximize yield and purity. This includes:

Temperature Control: Precise temperature control is crucial to ensure the conversion of potassium bisulfate to potassium pyrosulfate without significant decomposition of the product to potassium sulfate. Gradient ovens or similar technologies may be employed to maintain stable temperature profiles.

Material Handling: The process involves handling solids and molten salts, requiring appropriate reactors and material transport systems.

Byproduct Removal: Efficient removal of water vapor is necessary to drive the reaction to completion.

Catalyst Applications: In some applications, such as the industrial production of sulfur trioxide, potassium pyrosulfate is used in conjunction with a catalyst like vanadium(V) oxide. The catalyst is often supported on a matrix like kieselguhr (diatomaceous earth). taylorandfrancis.com The preparation of this catalyst involves mixing the components to form a paste, which is then dried, calcined, and formed into pellets. taylorandfrancis.com

Table 1: Key Temperature Data for Potassium Pyrosulfate Synthesis

| Process | Compound | Temperature (°C) | Reference |

| Melting Point | Potassium Bisulfate | 197 | |

| Decomposition to Potassium Pyrosulfate | Potassium Bisulfate | > 197 | |

| Melting Point | Potassium Pyrosulfate | 325 | |

| Decomposition of Potassium Pyrosulfate | Potassium Pyrosulfate | > 600 | sciencemadness.org |

Ammonium (B1175870) Sulfate Pyrolysis for Potassium Pyrosulfate Production

An alternative industrial method for synthesizing potassium pyrosulfate (K₂S₂O₇) involves the pyrolysis of ammonium salts in the presence of potassium salts. This process leverages the thermal decomposition of ammonium sulfate ((NH₄)₂SO₄) or ammonium bisulfate (NH₄HSO₄) to create the necessary precursors for the formation of potassium pyrosulfate. researchgate.net

The reaction mechanism involves multiple stages. When ammonium sulfate is heated, it undergoes a primary decomposition to form ammonium bisulfate. researchgate.net In the presence of a potassium salt, such as potassium chloride (KCl) or potassium sulfate (K₂SO₄), intermediate double salts can be formed. For instance, research on the reaction between ammonium hydrosulfate and potassium chloride has shown that in the temperature range of 157–260°C, the double salt ammonium-potassium sulfate (NH₄KSO₄) is the primary condensed product.

Above 260°C, this intermediate salt begins to decompose. Concurrently, the pyrolysis of ammonium sulfate intensifies, leading to the formation of ammonium hydrosulfate and the release of ammonia (B1221849) gas. The presence of ammonium hydrosulfate in the reaction mixture at these elevated temperatures is crucial, as it facilitates the subsequent formation of potassium pyrosulfate upon cooling. The industrial synthesis using ammonium hydrosulfate and potassium sulfate typically involves a heating phase between 260°C and 340°C, followed by a cooling phase below 260°C, which allows for the recombination of intermediates to yield potassium pyrosulfate as the stable final product.

| Reactants | Temperature Range (°C) | Key Intermediates / Products |

| Ammonium Hydrosulfate (NH₄HSO₄) + Potassium Chloride (KCl) | 157 - 260 | Ammonium-potassium sulfate (NH₄KSO₄) |

| Ammonium Hydrosulfate (NH₄HSO₄) + Potassium Sulfate (K₂SO₄) | 260 - 340 | Decomposition of ammonium salt, formation of ammonia (NH₃) and water (H₂O) |

| Reaction Mixture | < 260 (Cooling) | Potassium Pyrosulfate (K₂S₂O₇) |

Optimization of Synthesis Parameters for High-Purity Potassium Pyrosulfate

The successful synthesis of high-purity potassium pyrosulfate relies on the precise control of several key parameters, primarily temperature, reactant stoichiometry, and subsequent purification methods. escholarship.org

Temperature Control: Maintaining an optimal temperature profile is critical. The synthesis requires reaching temperatures high enough to induce the pyrolysis of ammonium salts and the formation of reactive intermediates, typically between 260°C and 340°C. However, temperatures must be kept below 600°C to prevent the decomposition of the desired potassium pyrosulfate product into potassium sulfate and sulfur trioxide. Industrial production often employs multi-zone furnaces to manage these heating and cooling rates accurately, ensuring maximum yield and preventing unwanted side reactions or product degradation.

Reactant Stoichiometry: The molar ratio of the reactants significantly influences the reaction pathway and final product composition. Studies on related sulfur-ammonia thermal cycles have demonstrated that specific molar ratios are necessary to control the release of gaseous byproducts and ensure the formation of the desired salt mixture. escholarship.org For example, in a system containing ammonium sulfate, potassium sulfate, and potassium pyrosulfate, a molar ratio of 1:2:8 was found to be effective for the separate release of ammonia and sulfur trioxide. escholarship.org This highlights the importance of optimizing the initial concentrations of ammonium and potassium salts to drive the equilibrium toward the formation of potassium pyrosulfate.

Purification Methods: The required purity of the final product dictates the necessary purification steps. For industrial-grade potassium pyrosulfate, minor impurities such as sulfur trioxide may be tolerated, especially if the product is used in subsequent reactions where these impurities are consumed. However, achieving analytical-grade purity necessitates more rigorous purification. The standard method for obtaining high-purity potassium pyrosulfate involves double recrystallization followed by vacuum drying to remove any residual moisture or volatile impurities.

| Parameter | Objective | Method / Condition | Rationale |

| Temperature | Maximize yield, prevent decomposition | Heating phase: 260–340°C; Cooling phase: <260°C. Use of multi-zone furnaces. | Ensures formation of intermediates while preventing decomposition of the final K₂S₂O₇ product, which occurs above 600°C. |

| Reactant Ratio | Control reaction pathway and product composition | Optimization of the molar ratio of ammonium salt to potassium salt. escholarship.org | Specific ratios are needed to ensure complete reaction and facilitate the separation of byproducts like ammonia. escholarship.org |

| Purity | Achieve desired product grade | Analytical-Grade: Double recrystallization and vacuum drying. | Removes residual impurities and moisture to meet high-purity standards. |

| Industrial-Grade: Minimal purification. | Tolerates minor impurities that may be consumed in downstream applications. |

Fundamental Reaction Mechanisms and Chemical Behavior of Potassium Pyrosulfate

Advanced Studies on Oxidative Properties and Electron Transfer Reactions

Potassium pyrosulfate (K₂S₂O₇) exhibits significant oxidative properties, particularly in its molten state. These properties are central to its application in various chemical processes, including the dissolution of noble metals and industrial catalysis.

Mechanisms of Oxygen Atom Transfer in Pyrosulfate-Mediated Oxidations

The oxidative capacity of pyrosulfate is fundamentally linked to its ability to transfer oxygen atoms. In pyrosulfate-mediated oxidations, the pyrosulfate anion (S₂O₇²⁻) can act as an oxygen atom transfer (OAT) agent. benthambooks.com High-valent metal-oxo intermediates are often involved in these OAT reactions, facilitating the oxidation of various substrates. nih.govrsc.org The reaction can proceed through a single-step OAT mechanism or a multi-step process initiated by electron transfer. nih.gov

In the context of industrial applications, such as the production of sulfur trioxide, potassium pyrosulfate is used in conjunction with a catalyst like vanadium(V) oxide. The catalytic cycle involves the reaction of sulfur dioxide with oxygen at elevated temperatures, where the pyrosulfate melt acts as a medium and the vanadium species serve as redox mediators.

Investigation of Redox Potentials in Molten Pyrosulfate Systems

The electrochemical behavior of molten potassium pyrosulfate has been a subject of study to understand its redox properties. Cyclic voltammetry using inert electrodes like gold or platinum is a common technique to investigate the potential window of molten pyrosulfate. This window is generally limited by the reduction of pyrosulfate at approximately -1.1 V and its oxidation at around 1.0 V versus a silver/silver ion (Ag/Ag⁺) reference electrode.

Several factors can influence the measured redox potentials and lead to discrepancies in experimental data. These include:

Temperature: Lower temperatures (below 400°C) can result in the presence of water residues, which can alter the redox behavior.

Atmosphere: The composition of the gas atmosphere, whether inert (like nitrogen) or oxidizing (containing oxygen and sulfur dioxide), affects the dissociation of the pyrosulfate anion and the processes occurring at the electrodes.

Electrode Material: The choice of electrode material, such as gold versus platinum, can lead to different anodic limits due to interactions between the metal and sulfate (B86663) species.

In systems containing redox mediators like vanadium pentoxide (V₂O₅), the vanadium species undergo sequential reduction, for example, from V(V) to V(IV). The presence of moisture can affect these redox steps.

Interactions with Platinum Group Elements and Their Oxidation Pathways

Molten potassium pyrosulfate is a potent agent for the dissolution of platinum group elements (PGEs), which are known for their chemical inertness. osti.govepa.gov The oxidizing strength of fused potassium pyrosulfate increases with temperature. osti.gov

The fusion of PGEs with potassium pyrosulfate, often in the presence of potassium chloride, leads to their dissolution. osti.gov The pyrosulfate acts as an oxidant, converting the metals into their respective sulfate salts. researchgate.netresearchgate.net For instance, rhodium metal can be converted to rhodium sulfate by fusion with potassium pyrosulfate at high temperatures (e.g., 750-900°C). google.com The presence of chloride ions helps to form stable chloride complexes of the oxidized metals, facilitating their dissolution. osti.gov

Research has shown that the effectiveness of this process is temperature-dependent. For the recovery of PGEs from catalytic converters, fusion with potassium bisulfate (which thermally decomposes to potassium pyrosulfate) is most effective around 550°C. researchgate.netmdpi.com At this temperature, the pyrosulfate formed is an effective oxidizing agent for the PGEs. researchgate.netmdpi.com

Thermochemical Decomposition Pathways and Phase Transformations

The thermal stability of potassium pyrosulfate is a critical aspect of its chemistry, particularly at elevated temperatures where it finds application as a flux and in catalysis.

Kinetics and Energetics of High-Temperature Decomposition (>600°C)

Above 600°C, potassium pyrosulfate undergoes thermal decomposition. wikipedia.org The kinetics of this decomposition are influenced by factors such as the heating rate. utwente.nl Thermogravimetric analysis (TGA) is a key technique for studying these decomposition pathways. utwente.nl Studies have shown that a higher heating rate leads to a less defined intermediate step in the TGA curve, indicating an overlap of decomposition reactions. utwente.nl The decomposition process is complex and can involve the formation of intermediate compounds before the final products are formed. scholaris.ca

Formation of Potassium Sulfate and Sulfur Trioxide: Mechanistic Insights

The primary decomposition reaction for potassium pyrosulfate at temperatures above 600°C is its conversion to potassium sulfate (K₂SO₄) and sulfur trioxide (SO₃). wikipedia.org

K₂S₂O₇(l) → K₂SO₄(s) + SO₃(g)

Acid-Base Chemistry and Complexation Phenomena in Pyrosulfate Media

The chemical behavior of potassium pyrosulfate (K₂S₂O₇) in molten salt systems is characterized by its strong acidic nature and its ability to facilitate the formation of complex anionic species with various metal ions. These properties are fundamental to its application in analytical chemistry and industrial processes.

Role of Strong Acidity in Analytical Dissolution Processes

Molten potassium pyrosulfate is a highly effective acidic flux for the dissolution of refractory materials that are resistant to direct acid attack. epa.govaimil.com This method, known as pyrosulfate fusion, is a cornerstone of sample preparation in analytical chemistry for materials such as metal oxides, minerals, and silicates. epa.govaimil.com The process involves heating the sample with a significant excess of potassium pyrosulfate to temperatures typically ranging from 350 to 650°C.

The strong acidity of molten pyrosulfate is a key factor in its dissolving power. energy.gov At elevated temperatures, potassium pyrosulfate acts as a molten acid, capable of breaking down the crystal lattice of otherwise insoluble substances. energy.govosti.gov This is particularly effective for a range of metal oxides that are notoriously difficult to bring into solution. The high temperature of the fusion process, which can be up to nearly 800°C, further enhances the reaction rates. energy.gov

A mixture of potassium pyrosulfate and potassium fluoride (B91410) can also be utilized in fusions to handle certain types of samples, such as those containing silica (B1680970) or for the analysis of alpha-emitting nuclides in soil. epa.gov The addition of an oxidizing agent like sodium or potassium nitrate (B79036) may be necessary for samples containing sulfides or certain ferroalloys. epa.gov

The dissolution process is not merely a physical melting but a chemical reaction where the metal oxides are converted into their respective metal sulfates, which are soluble in the molten flux. energy.gov The general principle involves the acidic nature of the pyrosulfate melt reacting with the basic metal oxides.

Table 1: Examples of Refractory Oxides Dissolved by Potassium Pyrosulfate Fusion

| Refractory Oxide | Chemical Formula |

| Beryllium Oxide | BeO |

| Chromium(III) Oxide | Cr₂O₃ |

| Iron(III) Oxide | Fe₂O₃ |

| Molybdenum(VI) Oxide | MoO₃ |

| Niobium(V) Oxide | Nb₂O₅ |

| Plutonium Dioxide | PuO₂ |

| Tantalum(V) Oxide | Ta₂O₅ |

| Tellurium Dioxide | TeO₂ |

| Titanium Dioxide | TiO₂ |

| Zirconium Dioxide | ZrO₂ |

This table illustrates a selection of metal oxides that are effectively dissolved using potassium pyrosulfate fusion for subsequent analytical procedures. epa.gov

Formation and Stability of Anionic Sulfate Complexes with Metal Ions

Following the initial acidic dissolution of metal oxides in molten potassium pyrosulfate, the resulting metal ions readily form stable anionic sulfate complexes. energy.gov The high concentration of sulfate ions (SO₄²⁻) in the melt is crucial for the formation and stabilization of these complex species, often referred to as sulfato complexes. energy.gov

The formation of these anionic complexes is a critical step that prevents the precipitation of insoluble anhydrous metal sulfates, thereby keeping the metal ions in a soluble form within the melt. energy.gov This is particularly important for multivalent metal ions which have a strong tendency to form insoluble salts. For instance, quadrivalent elements like thorium and titanium form potassium salts of their anionic sulfate complexes that are notably less soluble in dilute sulfuric acid compared to their sodium counterparts. energy.gov

The stability of these complexes is influenced by temperature and the composition of the melt. Prolonged heating at high temperatures can lead to the decomposition of pyrosulfate, which in turn increases the concentration of sulfate ions and promotes the formation of more stable sulfate complexes. energy.gov The presence of other alkali metal sulfates, such as sodium sulfate, can also influence the solubility and stability of these complexes. energy.gov For example, adding sodium sulfate to a potassium pyrosulfate fusion can enhance the solubility of the resulting metal sulfate complexes. energy.gov

Table 2: Metal Ions Forming Anionic Sulfate Complexes in Pyrosulfate Media

| Metal Ion | Precursor Oxide (Example) | Resulting Anionic Sulfate Complex (General Form) |

| Chromium(III) | Cr₂O₃ | [Cr(SO₄)ₓ]⁽²ˣ⁻³⁾⁻ |

| Iron(III) | Fe₂O₃ | [Fe(SO₄)ₓ]⁽²ˣ⁻³⁾⁻ |

| Tantalum(V) | Ta₂O₅ | [Ta(SO₄)ₓ]⁽²ˣ⁻⁵⁾⁻ |

| Thorium(IV) | ThO₂ | [Th(SO₄)ₓ]⁽²ˣ⁻⁴⁾⁻ |

| Titanium(IV) | TiO₂ | [Ti(SO₄)ₓ]⁽²ˣ⁻⁴⁾⁻ |

This table provides examples of metal ions that form stable anionic sulfate complexes within a molten potassium pyrosulfate medium, facilitating their dissolution and analysis.

Advanced Analytical Methodologies Employing Potassium Pyrosulfate Fusion

Fusion Chemistry for Dissolution of Refractory Inorganic Matrices

Fusion with potassium pyrosulfate is a well-established sample preparation technique for materials that resist dissolution in acids. kindle-tech.comresearchgate.net The process involves mixing the sample with a significant excess of the flux and heating the mixture to temperatures ranging from 300 to 1000°C, well above the melting point of potassium pyrosulfate (325°C). wikipedia.orgresearchgate.net At these elevated temperatures, the molten pyrosulfate decomposes, releasing sulfur trioxide (SO₃), which is a powerful acidic agent that attacks and dissolves the sample matrix. jica.go.jp This method is particularly effective for converting refractory oxides and complex minerals into sulfates that are soluble in water or dilute acids. epa.govusgs.gov

High-Temperature Dissolution of Metal Oxides (e.g., Titanium Dioxide, Chromium(III) Oxide, Niobium(V) Oxide)

Potassium pyrosulfate fusion is highly effective for the dissolution of a variety of refractory metal oxides that are known for their chemical inertness. researchgate.netepa.gov The high temperatures and acidic nature of the molten flux overcome the strong lattice energies of these compounds. researchgate.netenergy.gov

Titanium Dioxide (TiO₂): This oxide is notoriously difficult to dissolve. Fusion with potassium pyrosulfate is a standard method for bringing it into solution for analysis. inorganicventures.comsciencemadness.org The process converts TiO₂ into soluble titanium sulfate (B86663). epa.gov Research suggests specific conditions for the effective dissolution of titanium dioxide. inorganicventures.com

Chromium(III) Oxide (Cr₂O₃): Sulfate fusion is a recommended method for decomposing chromium(III) oxide, a highly refractory material. epa.gov

Niobium(V) Oxide (Nb₂O₅): This oxide, along with other refractory oxides like Ta₂O₅ and ZrO₂, can be effectively dissolved using sulfate fusion techniques. epa.gov Following the fusion, the resulting melt can be dissolved for analysis. science.gov

The following table summarizes typical conditions for the dissolution of these metal oxides using potassium pyrosulfate fusion.

| Metal Oxide | Typical Fusion Temperature (°C) | Flux to Sample Ratio (approx.) | Notes |

| Titanium Dioxide (TiO₂) | 500 | 20:1 | If the flux begins to solidify, concentrated H₂SO₄ can be added dropwise to regenerate it. inorganicventures.com |

| Chromium(III) Oxide (Cr₂O₃) | High Temperature | Not specified | Sulfate fusion is considered particularly useful for this oxide. epa.gov |

| Niobium(V) Oxide (Nb₂O₅) | High Temperature | Not specified | Sulfate fusion is effective for dissolving this refractory oxide. epa.gov |

Preparation of Environmental Samples for Trace Element Analysis

The analysis of trace elements in environmental samples, such as soils and sediments, often requires a complete digestion of the sample matrix to ensure all analytes are released for measurement. wikipedia.org Potassium pyrosulfate fusion is a valuable tool for this purpose, as it can decompose the complex silicate (B1173343) and oxide matrices that constitute many environmental samples. sednet.orgspectroscopyonline.com

One study highlighted the effectiveness of potassium pyrosulfate fusion for the analysis of trace metals in environmental samples by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The fusion process allowed for the successful extraction of metals from these complex matrices, which in turn enhanced the accuracy and detection limits of the analysis. For instance, the technique has been used to prepare lake sediment cores for the determination of plutonium (Pu) and cesium (Cs) profiles, providing chronological information about environmental contamination. spectroscopyonline.com The fusion ensures the dissolution of refractory particles that might not be broken down by acid leaching alone. spectroscopyonline.com

The quartz-correction method, which uses potassium pyrosulfate fusion, preferentially removes layered silicates (clays), organic and inorganic carbon, and sulfides, leaving a residue of more resistant minerals. sednet.org This can be useful for specific types of environmental analysis. sednet.org

Dissolution of Complex Geological and Mineral Samples

Geological and mineral samples are often characterized by their complex and refractory nature, making them challenging to prepare for chemical analysis. jica.go.jp Potassium pyrosulfate fusion is a powerful decomposition method for a wide range of geological materials, including silicates, ores, and various minerals. jica.go.jpusgs.govrsc.org The fusion process breaks down the mineral lattices, rendering the constituent elements soluble for subsequent determination. rsc.org

The technique is effective for decomposing minerals such as:

Bauxite

Beryl

Chromite

Ilmenite

Rutile

Zircon jica.go.jp

It is also used to decompose micas and other layer silicates, leaving behind quartz and feldspar (B12085585) in the residue. jica.go.jp In geochemical exploration, samples are fused with potassium pyrosulfate and the resulting melt is dissolved in hydrochloric acid for the determination of elements like antimony by atomic absorption spectrophotometry. usgs.gov This method was chosen for its ability to break down sulfides and oxides without the issues of volatilization associated with other acid digestion methods. usgs.gov

Integration of Pyrosulfate Fusion with Advanced Spectrochemical Analysis

The complete dissolution of samples achieved through potassium pyrosulfate fusion makes it an ideal sample preparation technique for modern, highly sensitive spectrochemical methods. wikipedia.orgenvironmentalexpress.com By converting solid samples into homogeneous solutions or glass beads, it mitigates matrix effects and ensures that the sample introduced into the instrument is truly representative. kindle-tech.comiamdrijfhout.com

Enhanced Sample Preparation for Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for ultra-trace elemental analysis, but it requires the sample to be in a liquid form, typically an aqueous solution. iamdrijfhout.com Potassium pyrosulfate fusion is an effective method for preparing solid samples for ICP-MS analysis, especially those that are resistant to acid digestion. environmentalexpress.com

The fusion process completely breaks down the sample matrix, ensuring that all analytes are brought into solution and can be accurately measured by the ICP-MS. energy.gov This is particularly crucial for refractory elements or for samples containing refractory particles that might otherwise be incompletely dissolved. spectroscopyonline.com The technique has been successfully applied to the analysis of various materials, including environmental samples and spent catalysts, for determination of elements like platinum and palladium. researchgate.netresearchgate.net The resulting solution from the dissolved fusion cake can be introduced into the ICP-MS for analysis. environmentalexpress.com While the high salt content from the flux needs to be considered, the complete dissolution often outweighs this potential drawback, leading to more accurate and reliable results. energy.gov

Optimized Fusion Protocols for X-ray Fluorescence (XRF) Spectroscopy

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used for elemental analysis of a wide range of materials. asminternational.org For accurate quantitative analysis, sample homogeneity is critical. herzog-maschinenfabrik.de Fusion is a superior sample preparation method for XRF as it eliminates errors related to particle size and mineralogical effects by creating a homogeneous glass bead. iamdrijfhout.comherzog-maschinenfabrik.de

Potassium pyrosulfate can be used as a flux to prepare samples for XRF analysis. herzog-maschinenfabrik.deessentialproducts.co.za The sample is fused with the pyrosulfate flux, and the resulting molten mixture is cast into a glass disk. environmentalexpress.comherzog-maschinenfabrik.de This disk is then analyzed by the XRF spectrometer. herzog-maschinenfabrik.de Automated systems have been developed for potassium pyrosulfate fusion to improve reproducibility and throughput in laboratory settings. herzog-maschinenfabrik.de These systems can handle the entire process from fusion and casting to grinding and pressing the material into a pellet for analysis. herzog-maschinenfabrik.de

A study on an automated potassium pyrosulfate fusion system demonstrated high analytical reproducibility for the XRF analysis of various samples, including copper alloys, slags, and ores. herzog-maschinenfabrik.de The results of the study are summarized in the table below, showing the precision for key elements in a series of identical samples.

| Element | Mean Concentration (%) | Standard Deviation (SD) | Relative Standard Deviation (%) |

| Copper (Cu) | 68.32 | 0.29 | 0.42 |

| Lead (Pb) | 10.43 | 0.06 | 0.53 |

| Iron (Fe) | 3.51 | 0.02 | 0.46 |

| Antimony (Sb) | 0.52 | 0.01 | 1.61 |

| Data from a test series of nine identical samples prepared by an automated potassium pyrosulfate fusion system for XRF analysis. herzog-maschinenfabrik.de |

This automated approach not only ensures reliable analytical results but also enhances laboratory safety and efficiency. herzog-maschinenfabrik.de

Reproducibility and Cross-Contamination Studies in Automated Fusion Systems

The reliability of analytical data heavily relies on the reproducibility of the sample preparation method and the mitigation of cross-contamination between samples. Automated fusion systems utilizing potassium pyrosulfate have been the subject of studies to validate their performance in these critical areas.

Reproducibility:

Automated systems for potassium pyrosulfate fusion have demonstrated high levels of reproducibility. In a study involving a robotic system for sample preparation for X-ray fluorescence (XRF) analysis, a test series of nine identical samples showed a relative standard deviation (RSD) of 0.5% or less for the concentration of major matrix elements. herzog-maschinenfabrik.de This high degree of analytical reproducibility indicates that the automated processes are optimized to maintain consistent conditions, such as furnace temperature and fusion time, which are crucial for preventing significant variations in elemental concentrations. herzog-maschinenfabrik.de The automated system handles the entire process, from fusion and cooling of the melt to grinding and pelletizing, minimizing material loss and ensuring precise and repeatable sample preparation. herzog-maschinenfabrik.de

Cross-Contamination:

A significant concern in automated systems is the potential for carry-over between subsequent samples, especially when analyzing samples with widely differing elemental compositions. To investigate this, a test series was conducted with an automated potassium pyrosulfate fusion system where a sample was followed by two blank samples consisting of pure potassium pyrosulfate. herzog-maschinenfabrik.de The analysis of the counting rates from the spectrometric measurement of these blanks showed no indication of cross-contamination. herzog-maschinenfabrik.de

Automated fusion systems employ several mechanisms to prevent cross-contamination. These can include:

Specialized Crushing and Grinding: Roller crushers designed to prevent contamination and allow for efficient automatic cleaning of their surfaces are utilized. herzog-maschinenfabrik.de

Thorough Cleaning of Casting Dishes: Rotating brushes are used to remove any residual material from the casting dishes. herzog-maschinenfabrik.de

Grinding Vessel Purging: The grinding vessel can be cleaned with various media such as water, compressed air, liquid, or granulate, depending on the sample type. herzog-maschinenfabrik.de

Use of Mylar Foil: This helps to prevent sample spill-over and aids in the efficient cleaning of the press tool. herzog-maschinenfabrik.de

These integrated cleaning mechanisms are crucial for maintaining the integrity of each sample and ensuring that the analytical results are not skewed by residual material from previous runs. flsmidth-cement.com

Interactive Data Table: Reproducibility of Automated Potassium Pyrosulfate Fusion for XRF Analysis

| Element | Mean Concentration (%) | Standard Deviation (SD) | Relative Standard Deviation (RSD %) |

| Cu | 85.12 | 0.04 | 0.05 |

| Pb | 5.23 | 0.01 | 0.19 |

| Sn | 3.98 | 0.01 | 0.25 |

| Zn | 4.88 | 0.01 | 0.21 |

| Fe | 0.15 | 0.001 | 0.67 |

| Ni | 0.26 | 0.001 | 0.38 |

| Sb | 0.11 | 0.001 | 1.10 |

Methodological Innovations and Comparative Analyses in Fusion Protocols

The potassium pyrosulfate fusion method continues to evolve with innovations aimed at improving efficiency, safety, and applicability to a wider range of materials. Comparative analyses with other fusion and digestion techniques provide valuable insights into its relative strengths and weaknesses.

Methodological Innovations:

A significant innovation is the development of fully automated fusion systems. herzog-maschinenfabrik.demining-technology.com These systems integrate dosing, weighing, mixing, and fusing into a single, low-maintenance machine, which improves productivity and safety by reducing manual handling. flsmidth-cement.com For instance, the QCX Dosing, Cleaning and Fusing (DCF) units can achieve dilution ratios with high accuracy and can handle a typical rate of eight fused beads per hour for XRF analysis. flsmidth-cement.com

Another area of innovation involves the combination of potassium pyrosulfate fusion with other techniques to analyze complex samples. For example, a method using potassium fluoride (B91410) followed by a pyrosulfate fusion has been developed for the determination of alpha-emitting nuclides in soil. epa.govnemi.gov This sequential fusion approach allows for the effective decomposition of silicate matrices and the subsequent separation and analysis of specific radionuclides. epa.govnemi.gov

Furthermore, research into the thermal decomposition of potassium bisulfate to form potassium pyrosulfate in situ has been explored for the recovery of platinum group elements (PGEs) from used catalytic converters. mdpi.commdpi.com This acidic fusion pretreatment has been shown to be an effective and selective method for altering PGEs into more soluble species. mdpi.commdpi.com

Comparative Analyses:

Potassium pyrosulfate fusion is often considered an alternative to the more common borate (B1201080) fusion, particularly due to its cost-effectiveness and ease of operation for certain applications. herzog-maschinenfabrik.de It is particularly useful for decomposing oxides of beryllium, iron, chromium, molybdenum, tellurium, titanium, zirconium, niobium, tantalum, and plutonium, as well as rare earth oxides. epa.gov

Comparative studies have also been conducted against wet ashing techniques. For the determination of vanadium in milk powder, pyrosulfate ash fusion was one of the methods compared, highlighting the need for accurate and reliable techniques for trace element analysis in foodstuffs. iaea.org

In the analysis of spent petrochemical catalysts, a high-temperature fusion method with potassium pyrosulfate for sample digestion prior to ICP-AES analysis was found to be a universal technique applicable to various catalyst brands. researchgate.net The accuracy of this method was confirmed through interlaboratory control, demonstrating its reliability. researchgate.net

The choice of fusion protocol often depends on the specific sample matrix and the target analytes. For instance, while peroxide fusions are suitable for highly refractory compounds and materials with high sulfide (B99878) content, pyrosulfate fusions are effective for a different range of metal oxides. mining-technology.com

Interactive Data Table: Comparative Analysis of Fusion Parameters for Platinum Group Element (PGE) Recovery

| Parameter | Condition | Pd Recovery (%) | Pt Recovery (%) | Rh Recovery (%) |

| Fusion Temperature | 550 °C | 106 ± 1.7 | 93.3 ± 0.6 | 94.3 ± 3.9 |

| K₂S₂O₇/Sample Ratio | 2.5 | 106 ± 1.7 | 93.3 ± 0.6 | 94.3 ± 3.9 |

| Fusion Time | 30 min | 106 ± 1.7 | 93.3 ± 0.6 | 94.3 ± 3.9 |

| Leaching HCl Conc. | 5 M | 106 ± 1.7 | 93.3 ± 0.6 | 94.3 ± 3.9 |

| Leaching Temperature | 80 °C | 106 ± 1.7 | 93.3 ± 0.6 | 94.3 ± 3.9 |

Catalytic Research and Reaction Engineering with Potassium Pyrosulfate

Heterogeneous Catalysis in Sulfur Dioxide Oxidation

The catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃) is the cornerstone of the contact process for manufacturing sulfuric acid. In this process, vanadium-based catalysts are the industry standard, and potassium pyrosulfate plays an indispensable role in their function and efficacy. google.comtandfonline.com The catalyst system is unique as it operates with the active components in a molten state at reaction temperatures. taylorandfrancis.com

Vanadium catalysts for SO₂ oxidation are classic examples of supported liquid phase (SLP) catalysts. mpg.de The active components, primarily vanadium pentoxide (V₂O₅) and an alkali metal pyrosulfate promoter, are supported on a porous silicate (B1173343) material, such as diatomaceous earth. taylorandfrancis.comnih.gov Under typical reaction conditions (400–600°C), the vanadium pentoxide and potassium pyrosulfate form a molten eutectic mixture. taylorandfrancis.commpg.de This creates a liquid film within the pores of the solid support where the catalytic reaction occurs. mpg.denih.gov

The formation of this molten phase is critical. It provides a homogeneous reaction environment where the vanadium active sites are dissolved as coordination complexes, such as the [(VVO)₂O(SO₄)₄]⁴⁻ complex. mpg.denih.gov Potassium is preferred over other alkali metals like sodium because it is more effective at stabilizing vanadium in its active pentavalent state (V⁵⁺). colab.ws The presence of the potassium pyrosulfate melt ensures high activity and a long catalyst life, which can extend up to 10 years. taylorandfrancis.com

Table 1: Components of a Typical Vanadium-Based SO₂ Oxidation Catalyst

| Component | Chemical Formula | Role in Catalyst | Citation |

| Active Species | Vanadium Pentoxide | V₂O₅ | Primary catalytic material, participates in redox cycle. |

| Promoter/Molten Phase | Potassium Pyrosulfate | K₂S₂O₇ | Forms a molten eutectic with V₂O₅, dissolves active species, stabilizes V⁵⁺. |

| Support | Diatomaceous Earth / Silica (B1680970) | SiO₂ | Provides a high surface area, porous structure to hold the molten active phase. |

| Promoter (Optional) | Cesium Compounds | Cs₂O, etc. | Enhances catalytic activity, especially at lower temperatures. |

Mechanistic Studies of Sulfur Dioxide to Sulfur Trioxide Conversion

Reduction: Sulfur dioxide from the gas phase reacts with pentavalent vanadium (V⁵⁺) in the melt, reducing it to tetravalent vanadium (V⁴⁺) and forming SO₃. oup.comepa.gov

2V⁵⁺ + SO₂ + O²⁻ ⇌ 2V⁴⁺ + SO₃

Re-oxidation: The reduced vanadium (V⁴⁺) is then re-oxidized back to the active V⁵⁺ state by oxygen from the gas phase. oup.comepa.gov

2V⁴⁺ + ½O₂ ⇌ 2V⁵⁺ + O²⁻

Research indicates that the rate-determining step in this process is the re-oxidation of V⁴⁺ to V⁵⁺ by oxygen. oup.comepa.gov The catalytic activity is therefore dependent not only on the presence of active vanadium compounds but also significantly on the content of pyrosulfate in the catalyst, as it facilitates this crucial redox cycle. researchgate.net At lower temperatures, the accumulation of inactive V(III) and V(IV) compounds, which can precipitate out of the melt, may limit the reaction rate. nih.gov

Optimizing the performance of vanadium catalysts involves fine-tuning both the catalyst formulation and the reaction conditions. The molar ratio of the alkali metal promoter to vanadium (the M/V ratio) is a critical parameter, typically falling in the range of 2 to 5.5. google.comnih.gov The composition directly influences the melting point of the active phase and the stability of the V⁵⁺ species. colab.ws Adding co-promoters, such as cesium, can be particularly beneficial as it lowers the melting point of the eutectic mixture, thereby enhancing the catalyst's activity at the low-temperature end of the operational range (below 400°C), which is favorable for achieving near-complete conversion of SO₂. mpg.decolab.ws

Reaction engineering focuses on managing the process parameters, especially temperature. Since the oxidation of SO₂ is an exothermic reaction, controlling the temperature across the catalyst beds is crucial. nih.govgoogle.com Industrial converters use multiple adiabatic catalyst layers, and managing temperature gradients is essential to balance a high reaction rate at higher temperatures with the more favorable chemical equilibrium at lower temperatures. google.comgoogle.com This can be achieved by methods such as controlling the feed gas temperature and using heat exchangers between catalyst beds. google.com

Emerging Catalytic Applications in Organic Synthesis

Beyond its established role in sulfuric acid production, potassium pyrosulfate is finding new applications as an effective and sustainable catalyst in organic synthesis, particularly in biomass conversion and specialized acylation reactions.

Mechanocatalysis, a technique that combines mechanical force (typically from ball milling) with chemical catalysis, has emerged as a novel approach for biomass conversion. oulu.fi Potassium pyrosulfate has been identified as an effective and novel salt catalyst for this process. utuvolter.fiutuvolter.fi In studies involving the conversion of lignocellulosic biomass such as barley straw, K₂S₂O₇ has shown high efficiency in the selective saccharification of hemicellulose into valuable reducing sugars like xylose and galactose. utuvolter.fichemicalbook.com

The process involves milling the biomass with the potassium pyrosulfate catalyst, which disrupts the rigid lignocellulosic structure and catalyzes the hydrolysis of hemicellulose. oulu.fiutuvolter.fi This method can achieve reducing sugar yields comparable to those obtained using the more common dilute sulfuric acid pretreatment, but as a solid salt, it offers potential advantages in handling and process design. utuvolter.fi

Table 2: Comparison of Catalysts in Mechanocatalytic Saccharification of Barley Straw

| Catalyst | Reducing Sugar Yield | Milling Duration | Citation |

| Sulfuric Acid | 53.4 wt% | Short | oulu.fi |

| Potassium Pyrosulfate | 39.7 wt% | Longer | oulu.fi |

| Oxalic Acid Dihydrate | 42.4 wt% | Longer | oulu.fi |

| Formic Acid / Acetic Acid | <10 wt% | - | oulu.fi |

Palladium-Catalyzed Decarboxylative Acylation Reactions

In the field of fine chemical synthesis, potassium pyrosulfate has been utilized as a key reagent in specific palladium-catalyzed cross-coupling reactions. chemicalbook.com Notably, it is used in the preparation of diacylbenzenes through the decarboxylative acylation of aromatic ketones with oxocarboxylic acids. chemicalbook.com While palladium is the core catalyst that facilitates the carbon-carbon bond formation, additives like potassium pyrosulfate can play crucial roles as oxidants or activators in the catalytic cycle, enabling unique and efficient chemical transformations. chemicalbook.com This application highlights the versatility of potassium pyrosulfate beyond traditional heterogeneous catalysis.

Oxidation of Organic Substrates for Monosubstituted Triazole Synthesis

Potassium pyrosulfate (K₂S₂O₇) has been identified as a key oxidant in the synthesis of 1-monosubstituted 1,2,3-triazoles. Research has demonstrated its effectiveness in a one-pot, three-step synthesis starting from propargyl alcohol and various aryl azides. thieme-connect.comthieme-connect.com This method provides an efficient route to a range of 1-monosubstituted 1,2,3-triazole derivatives with good to excellent yields. thieme-connect.comthieme.de

The synthesis proceeds through a sequence of reactions. The initial step involves a copper-catalyzed azide-alkyne cycloaddition to form a triazolylmethanol intermediate. This is followed by an in-situ oxidation of the alcohol to a carboxylic acid using an oxidant like potassium permanganate (B83412) (KMnO₄). The crucial final step is the decarboxylation of the triazole-4-carboxylic acid to the desired 1-monosubstituted 1,2,3-triazole. This decarboxylation is facilitated by the combination of a silver(I) oxide (Ag₂O) catalyst and potassium pyrosulfate as the oxidant. thieme-connect.com

The reaction conditions for this one-pot synthesis have been optimized. The initial cycloaddition is typically carried out in acetonitrile (B52724) at 80°C with a copper(I) iodide catalyst and sodium ascorbate. The subsequent oxidation to the carboxylic acid is performed at the same temperature with the addition of potassium permanganate and sodium carbonate. For the final decarboxylation step, the addition of silver(I) oxide and potassium pyrosulfate requires heating at 100°C for an extended period to ensure complete reaction. thieme-connect.com

The scope of the reaction has been explored with various substituted aryl azides, demonstrating its versatility. The methodology has been shown to be successful for aryl azides bearing both electron-donating and electron-withdrawing groups. thieme-connect.com

Table 1: One-Pot Synthesis of 1-Monosubstituted 1,2,3-Triazoles Using Potassium Pyrosulfate thieme-connect.com

| Entry | Aryl Azide | Product | Yield (%) |

| 1 | 1-azido-4-methylbenzene | 1-(4-Tolyl)-1H-1,2,3-triazole | 88 |

| 2 | 1-azido-2-methoxybenzene | 1-(2-Methoxyphenyl)-1H-1,2,3-triazole | 87 |

| 3 | 4-azidobenzenesulfonamide | 4-(1H-1,2,3-Triazol-1-yl)benzenesulfonamide | 79 |

| 4 | 1-azido-3-chlorobenzene | 1-(3-Chlorophenyl)-1H-1,2,3-triazole | 75 |

Characterization of Catalytic Sites and Reaction Intermediates in Potassium Pyrosulfate Systems

Potassium pyrosulfate is a fundamental component of catalysts used in large-scale industrial processes, most notably the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃) for sulfuric acid production. lehigh.edu In these systems, K₂S₂O₇, in conjunction with vanadium pentoxide (V₂O₅) and often other alkali metal promoters, forms a molten salt phase on a silica support under typical reaction temperatures (400-600°C). researchgate.netdss.go.th The characterization of this molten, active phase is critical for understanding the catalytic mechanism, activity, and deactivation pathways.

A variety of advanced spectroscopic techniques have been employed, often in situ, to probe the nature of the catalytic sites and reaction intermediates within the molten potassium pyrosulfate-vanadium oxide system. These methods include Raman spectroscopy, electron spin resonance (ESR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. lehigh.eduresearchgate.netdss.go.thresearchgate.netupatras.grscience.gov

Raman Spectroscopy: High-temperature Raman spectroscopy has been instrumental in identifying the structure of vanadium complexes within the molten K₂S₂O₇. Studies have revealed that in binary V₂O₅-K₂S₂O₇ melts, the dominant vanadium(V) species is a dimeric oxosulfato complex, [(VO)₂O(SO₄)₄]⁴⁻, which features a V-O-V bridge. researchgate.net Upon interaction with SO₂, this bridge is cleaved, leading to the formation of monomeric vanadium(IV) complexes, such as [VO(SO₄)₂]²⁻. researchgate.net The addition of potassium sulfate (B86663) (K₂SO₄) to the melt also leads to the formation of monomeric vanadium(V) species like [VO₂(SO₄)₂]³⁻. researchgate.net

Electron Spin Resonance (ESR) and NMR Spectroscopy: ESR spectroscopy is particularly useful for studying the paramagnetic vanadium(IV) species that are key intermediates in the redox catalytic cycle. dss.go.thscience.gov These studies, in conjunction with ⁵¹V NMR, have helped to elucidate the coordination environment of the vanadium ions within the pyrosulfate melt. lehigh.eduresearchgate.net ⁵¹V NMR studies of V₂O₅-K₂S₂O₇ melts have shown that vanadium(V) coordinates with two or three pyrosulfate anions. researchgate.net

Reaction Intermediates and Deactivation: The catalytic cycle for SO₂ oxidation involves the reduction of V⁵⁺ to V⁴⁺ by SO₂, followed by the re-oxidation of V⁴⁺ to V⁵⁺ by oxygen. The various oxosulfato complexes of both vanadium(IV) and vanadium(V) identified by spectroscopy are the key reaction intermediates. researchgate.net

Catalyst deactivation can occur through the precipitation of certain vanadium species that are less soluble in the pyrosulfate melt, particularly at lower temperatures. researchgate.net X-ray diffraction and vibrational spectroscopy have been used to identify deactivation products. One such product, β-vanadyl sulfate (β-VOSO₄), has been crystallized from V₂O₅ solutions in molten K₂S₂O₇/Na₂S₂O₇ and its structure has been determined. mendeley.com The formation of stable sulfovanadates, such as KV(SO₄)₂, has also been linked to catalyst deactivation. researchgate.net Temperature-programmed reduction (TPR) and oxidation (TPO) techniques are also utilized to characterize the different vanadium species present in both fresh and deactivated catalysts, revealing the strong interactions between the vanadium oxides, the pyrosulfate, and the support material. researchgate.net

Materials Science and Metallurgical Engineering Applications of Potassium Pyrosulfate

Advanced Material Synthesis and Modification

Potassium pyrosulfate serves as a key reagent in the creation and alteration of advanced materials, leveraging its unique chemical properties to produce structures with desired functionalities.

Creation of Mesoporous Carbon Nanostructures via Etching

The synthesis of porous carbon materials is crucial for applications in supercapacitors and other energy storage devices. semanticscholar.org Potassium pyrosulfate has been identified as an effective agent for creating mesoporous carbon nanostructures through an etching process. While traditional methods for producing porous carbon often lack precise control over pore size and distribution, the use of specific activating agents can generate a more uniform porous texture. semanticscholar.org

In the context of material synthesis, the decomposition of certain compounds during carbonization can lead to the formation of mesopores, which are critical for facilitating ion diffusion and reducing charge-transfer resistance in electrodes. semanticscholar.org The formation of polysulfate species, such as pyrosulfate, has been noted to partially block the pores of materials like Zirconia (ZrO₂), indicating its role in modifying porous architectures. nih.gov

Reactivity with Transition Metal Sulfates and Oxides in Molten Salts

In molten salt environments, potassium pyrosulfate exhibits significant reactivity with various transition metal compounds. osti.govscispace.com This reactivity is fundamental to several metallurgical processes, including the corrosion of high-temperature boilers and the function of catalysts in sulfuric acid production. scispace.com

Research has shown that molten potassium pyrosulfate can dissolve a range of transition metal oxides. scispace.com For instance, it can oxidize chromium metal to Cr(III) and iron(II) to Fe(III). osti.gov Conversely, it can also act as a reducing agent, converting manganese(IV) oxide to Mn(II) and chromium(VI) to chromium(III). osti.gov The presence of simple cations like Fe(II) and Mn(II) can accelerate the thermal decomposition of pyrosulfate. osti.gov

Studies on the reactions of various metal oxides with potassium pyrosulfate have confirmed the formation of corresponding metal sulfates. researchgate.net For example, the reactions with oxides of iron, chromium, and nickel can form metallic trisulfates such as K₃Fe(SO₄)₃ and K₃Cr(SO₄)₃. researchgate.net Similarly, reactions with copper(II) oxide and zinc(II) oxide in the presence of potassium persulfate (which decomposes to pyrosulfate) lead to the formation of double salts like K₂Cu(SO₄)₂ and K₂Zn(SO₄)₂. akjournals.com These reactions are often characterized by exothermic peaks, indicating acid-base interactions. researchgate.net

Sustainable Metal Extraction and Recycling Processes

Potassium pyrosulfate is increasingly employed in sustainable hydrometallurgical and pyrometallurgical processes for the recovery of valuable and critical metals from secondary sources like spent batteries and industrial waste.

Selective Lithium and Cobalt Recovery from Spent Lithium-Ion Batteries via Sulfation Roasting

The recycling of spent lithium-ion batteries (LIBs) is crucial for a sustainable battery economy. Potassium pyrosulfate has proven to be an effective sulfurizing reagent in sulfation roasting processes to selectively recover lithium and cobalt from spent LiCoO₂ (LCO) batteries. researchgate.netrsc.org

In this process, the spent cathode material is roasted with potassium pyrosulfate. This converts the lithium cobalt oxide into water-soluble lithium potassium sulfate (B86663) (KLiSO₄) and water-insoluble cobalt oxide (such as Co₃O₄). researchgate.netrsc.orgtandfonline.com A subsequent water leaching step allows for the separation of these compounds. tandfonline.com Research has demonstrated that by controlling the amount of potassium pyrosulfate, sulfur can be efficiently recirculated, enhancing the sustainability of the process. researchgate.netrsc.org This method has also been successfully applied to other types of spent LIBs, including those with LiMn₂O₄ and LiNi₀.₅Co₀.₂Mn₀.₃O₂ (NCM523) cathodes. researchgate.nettandfonline.com

Detailed studies have optimized the conditions for this process. For instance, for LCO batteries, a mass ratio of K₂S₂O₇ to LiCoO₂ of 2:3, a roasting temperature of 700°C, and a time of 60 minutes were found to be optimal. tandfonline.com Under these conditions, a lithium leaching rate of 98.51% with a selectivity of 99.86% was achieved. researchgate.nettandfonline.com For NCM523 materials, a mass ratio of 1:2 resulted in a lithium leaching rate of 98.97%. tandfonline.com

| Parameter | Optimal Value (LiCoO₂) | Lithium Leaching Rate | Lithium Selectivity |

| K₂S₂O₇/LiCoO₂ Mass Ratio | 2:3 | 98.51% | 99.86% |

| Roasting Temperature | 700°C | ||

| Roasting Time | 60 min |

Table 1: Optimal Conditions for Lithium Recovery from LiCoO₂ Batteries

| Parameter | Optimal Value (NCM523) | Lithium Leaching Rate |

| K₂S₂O₇/NCM523 Mass Ratio | 1:2 | 98.97% |

| Roasting Temperature | 700°C | |

| Roasting Time | 60 min |

Table 2: Optimal Conditions for Lithium Recovery from NCM523 Batteries

Alumina (B75360) Extraction from Coal Fly Ash using Calcination Activation

Coal fly ash (CFA), a byproduct of coal-fired power plants, is a potential secondary source of alumina (Al₂O₃). Potassium pyrosulfate, often formed in-situ from potassium bisulfate (KHSO₄), is used in a low-temperature calcination process to activate the fly ash and extract alumina. proquest.commdpi.comrsc.org This method presents an advantage over traditional high-temperature sintering processes by requiring lower energy and avoiding the emission of toxic gases. proquest.commdpi.com

The process involves mixing CFA with potassium bisulfate and heating it. During calcination, the potassium bisulfate decomposes to form potassium pyrosulfate, which then reacts with the alumina-containing phases in the fly ash, such as mullite (B73837) and corundum. proquest.commdpi.com This reaction converts the insoluble alumina into a soluble form, potassium aluminum sulfate (K₃Al(SO₄)₃). proquest.commdpi.com The soluble aluminum compound can then be leached out.

Research has shown that the efficiency of alumina extraction is significantly influenced by the molar ratio of KHSO₄ to Al₂O₃, the calcination temperature, and the duration of the process. proquest.commdpi.com An optimal alumina extraction efficiency of 92.8% was achieved with a KHSO₄/Al₂O₃ molar ratio of 7:1, a calcining temperature of 230°C, and a calcining time of 3 hours. proquest.commdpi.com More recent studies using response surface methodology have identified slightly different optimal conditions, with a K₂S₂O₇/Al₂O₃ molar ratio of 3.55:1, a calcining temperature of 212°C, and a time of 3.1 hours, yielding an alumina extraction rate of 93.28%. researchgate.net

| Parameter | Optimal Value | Alumina Extraction Efficiency |

| KHSO₄/Al₂O₃ Molar Ratio | 7:1 | 92.8% |

| Calcination Temperature | 230°C | |

| Calcination Time | 3 h |

Table 3: Optimal Conditions for Alumina Extraction from Coal Fly Ash (Study 1)

| Parameter | Optimal Value | Alumina Extraction Rate |

| K₂S₂O₇/Al₂O₃ Molar Ratio | 3.55:1 | 93.28% |

| Calcination Temperature | 212°C | |

| Calcination Time | 3.1 h |

Table 4: Optimal Conditions for Alumina Extraction from Coal Fly Ash (Study 2)

Platinum Group Element Recovery from Catalytic Converters by Acidic Fusion and Leaching

Potassium pyrosulfate plays a crucial role in the recovery of platinum group elements (PGEs)—specifically platinum (Pt), palladium (Pd), and rhodium (Rh)—from spent automotive catalytic converters. mdpi.comresearchgate.netresearchgate.net The process involves an acidic fusion step using potassium bisulfate, which transforms into potassium pyrosulfate upon heating. mdpi.comresearchgate.netnii.ac.jp

The fusion with potassium pyrosulfate acts as an effective and selective oxidizing agent, converting the metallic PGEs into more soluble species without reacting with the cordierite (B72626) support material of the converter. mdpi.comresearchgate.netresearchgate.net Following the fusion pretreatment, the altered PGEs can be leached using hydrochloric acid under mild conditions. rsc.orgmdpi.com This method is advantageous due to its lower energy requirements and reduced chemical consumption compared to other recovery techniques. rsc.orgmdpi.com

Optimization of the fusion and leaching parameters has led to high recovery rates. The optimal conditions for fusion were found to be a temperature of 550°C, a potassium bisulfate to raw material mass ratio of 2.5, and a fusion time of 30 minutes. mdpi.comresearchgate.netresearchgate.net Subsequent leaching at 80°C with 5 M HCl for 20 minutes resulted in recoveries of approximately 106% for Pd, 93.3% for Pt, and 94.3% for Rh. mdpi.comresearchgate.net

| Parameter | Optimal Value | Pd Recovery | Pt Recovery | Rh Recovery |

| Fusion Temperature | 550°C | 106% ± 1.7% | 93.3% ± 0.6% | 94.3% ± 3.9% |

| KHSO₄/Material Ratio | 2.5 | |||

| Fusion Time | 30 min | |||

| Leaching Temperature | 80°C | |||

| HCl Concentration | 5 M | |||

| Leaching Time | 20 min |

Table 5: Optimal Conditions for PGE Recovery from Catalytic Converters

Electrochemical Investigations in Molten Pyrosulfate Electrolytes

Molten potassium pyrosulfate (K₂S₂O₇) serves as a crucial electrolyte in various high-temperature electrochemical applications, particularly in catalysis and energy storage. Its unique properties as a molten salt solvent enable the study of redox processes and the development of specialized electrolytes for demanding environments.

Study of Redox Processes in Vanadium-Catalyzed Molten Systems

The molten V₂O₅-K₂S₂O₇ system is the foundation of catalysts used in sulfuric acid production and the removal of sulfur dioxide from flue gases. scispace.com Electrochemical methods, such as cyclic voltammetry, have been instrumental in understanding the complex redox chemistry of vanadium within this molten pyrosulfate electrolyte.

Research has shown that vanadium pentoxide (V₂O₅) acts as a redox mediator in the molten pyrosulfate, facilitating the oxidation of sulfur dioxide (SO₂). In these systems, vanadium cycles through multiple oxidation states. At temperatures around 440°C, vanadium undergoes a sequential, two-step reduction from V(V) to V(IV) and subsequently to V(III). The presence of additives like potassium bisulfate (KHSO₄) or water can influence these redox steps. For example, the addition of KHSO₄ has been shown to increase the concentration of V(III) species. scispace.com This is potentially due to protonic promotion of the V(IV) to V(III) reduction or by chemical reduction of V(IV) complexes. scispace.com Similarly, water has a promoting effect on the V(IV) → V(III) reduction. core.ac.uk

Electrochemical studies using gold electrodes in K₂S₂O₇-KHSO₄-V₂O₅ melts have helped to distinguish the various redox reactions. scispace.com It was determined that the reduction of H⁺ ions occurs at a potential that lies between the V(V) → V(IV) and V(IV) → V(III) reduction stages. scispace.com Despite these interactions, the primary V(V) to V(IV) reduction remains a one-electron electrochemical reaction. scispace.com The technical catalyst for SO₂ oxidation is effectively a supported liquid phase system of vanadium pentoxide dissolved in potassium pyrosulfate, which operates through a redox cycle involving V⁴⁺ and V³⁺ intermediate species. mpg.de

The kinetics of these redox reactions are critical for catalytic efficiency. Studies on the oxidation of vanadium(IV) in a K₂S₂O₇-V₂O₄ melt have also been conducted to understand the reaction mechanisms fully. iaea.org The electrochemical promotion of SO₂ oxidation has been observed under negative and positive polarization, highlighting the role of the electrode-electrolyte interface in influencing catalytic activity. scispace.com

Below is a table summarizing key voltammetric data for the vanadium redox processes in a molten pyrosulfate system.

| Redox Transition | Observed Potential/Conditions | Influencing Factors | Citation |

| V(V) → V(IV) | One-electron electrochemical reaction. | Water has no noticeable effect on the reduction. | scispace.com |

| V(IV) → V(V) | Proceeds at higher polarizations in water-containing melts. | Presence of water molecules in V(IV) active complexes. | scispace.com |

| V(IV) → V(III) | Potential is more negative than V(V) → V(IV). | Moisture can mask this step; promoted by water and KHSO₄. | scispace.comcore.ac.uk |

| H⁺ Reduction | Occurs at 0.26 V vs. Ag⁺/Ag reference electrode. | Takes place between the V(V)/V(IV) and V(IV)/V(III) stages. | scispace.com |

Advanced Theoretical and Spectroscopic Investigations of Potassium Pyrosulfate Systems

Thermodynamic Characterization of Molten Pyrosulfate Mixtures

The thermodynamic properties of molten potassium pyrosulfate (K₂S₂O₇) and its mixtures are crucial for understanding their chemical behavior, particularly in high-temperature applications such as industrial catalysis.

Complex Formation Equilibria in Potassium Pyrosulfate-Potassium Sulfate (B86663) Melts

In molten mixtures of potassium pyrosulfate and potassium sulfate (K₂SO₄), complex formation equilibria play a significant role. Potentiometric, cryoscopic, and spectrophotometric studies in the temperature range of 410-450 °C have been employed to investigate these systems. acs.org

The dissolution of metal oxides, such as tungsten(VI) oxide (WO₃) and molybdenum(VI) oxide (MoO₃), in molten K₂S₂O₇ and K₂S₂O₇-K₂SO₄ mixtures leads to the formation of various complex ions. nih.govnih.gov For instance, the dissolution of WO₃ in molten K₂S₂O₇ results in the formation of W(VI) oxosulfato complexes. nih.gov High-temperature Raman spectroscopy has shown that the reaction stoichiometry is WO₃ + S₂O₇²⁻ → WO₂(SO₄)₂²⁻, indicating a six-fold coordination for tungsten. nih.govresearchgate.net In the ternary WO₃-K₂S₂O₇-K₂SO₄ system, the addition of sulfate ions leads to the formation of a different complex: WO₃ + S₂O₇²⁻ + SO₄²⁻ → WO₂(SO₄)₃⁴⁻. nih.govresearchgate.net

Similarly, MoO₃ dissolves in molten K₂S₂O₇ to form molybdenum(VI) oxosulfato complexes. nih.gov Raman spectroscopy studies suggest the formation of monomeric MoO₂(SO₄)₂²⁻ and/or associated [MoO₂(SO₄)₂]m²ᵐ⁻ complexes in the binary MoO₃-K₂S₂O₇ system. nih.gov In the presence of K₂SO₄, a subsequent reaction occurs, forming MoO₂(SO₄)₃⁴⁻ and/or associated [MoO₂(SO₄)₃]m⁴ᵐ⁻ complexes in the ternary MoO₃-K₂S₂O₇-K₂SO₄ molten system. nih.gov

Calorimetric investigations of the V₂O₅-K₂S₂O₇ and related ternary systems also indicate the formation of dimeric and polymeric complexes. acs.org

Enthalpy and Entropy of Dissolution of Metal Sulfates in Pyrosulfate Melts

The dissolution of metal sulfates in molten pyrosulfates is a key aspect of their thermodynamic characterization. Calorimetric studies have been conducted to measure the enthalpies of mixing for various systems. For the V₂O₅-K₂S₂O₇ system at 430 °C, the liquid-liquid enthalpy of mixing (ΔHmix) was found to be strongly exothermic, suggesting the formation of complexes.

An attempt to directly measure the heat of mixing of K₂SO₄ in molten K₂S₂O₇ at 430 °C was challenging due to the low solubility and slow dissolution rate of K₂SO₄. However, the faster dissolution of K₂SO₄ in K₂S₂O₇ melts containing V₂O₅ is attributed to complex formation. The partial enthalpy and entropy of mixing provide insights into the structural order of the melt. researchgate.net For instance, a negative entropy of mixing suggests a high degree of structural ordering, which can be due to factors like hydrogen bonding in systems like K₂S₂O₇-KHSO₄. researchgate.net

The table below presents thermodynamic data for the dissolution of V₂O₅ in K₂S₂O₇ at 430°C.

| Mole Fraction V₂O₅ (XV₂O₅) | Molar Enthalpy of Mixing (ΔHmix) (kJ/mol) |

| ~0.33 | Local minimum, indicating high structural order |

| 0.502 - 0.509 | Lowest value, point of saturation |

This data indicates a high "structural" order in the melt, likely due to complex formation, with a maximum concentration of a specific complex around a molar ratio of V₂O₅:K₂S₂O₇ = 1:2. The significant decrease in enthalpy at higher V₂O₅ concentrations suggests the formation of polymeric complexes.

Phase Diagram Determinations for Binary and Ternary Pyrosulfate Systems

Phase diagrams are essential for understanding the physical and chemical behavior of pyrosulfate systems over a range of temperatures and compositions. The phase diagrams for several binary and ternary systems involving potassium pyrosulfate have been determined using techniques such as differential scanning calorimetry (DSC) and electrical conductivity measurements. metu.edu.trpyrometallurgy.co.za

For the K₂S₂O₇-KHSO₄ system, a simple eutectic phase diagram has been constructed. metu.edu.trpyrometallurgy.co.zapyrometallurgy.co.za The eutectic composition and melting point are critical parameters for applications where a low melting point is desirable. researchgate.net Similarly, phase diagrams for the Na₂SO₄-K₂SO₄ and Na₂S₂O₇-K₂S₂O₇ systems have been critically evaluated and modeled. researchgate.net The addition of pyrosulfates generally lowers the melting point of pure sulfates. escholarship.org

The phase diagram for the Rb₂S₂O₇-RbHSO₄ system is also of the simple eutectic type. pyrometallurgy.co.za The melting points of pure Rb₂S₂O₇ and RbHSO₄ were found to be 718 K and 487 K, respectively, with a eutectic at a mole fraction of X(RbHSO₄) = 0.92 and a melting temperature of 471 K. pyrometallurgy.co.za

Vibrational Spectroscopic Elucidation of Pyrosulfate Structure and Interactions

Vibrational spectroscopy, including Raman and Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for investigating the structure and interactions of the pyrosulfate anion and related complexes in molten salt systems. surfacesciencewestern.commt.comrjl-microanalytic.de

Raman and FTIR Spectroscopic Analysis of Pyrosulfate Anion

The spectra of molten K₂S₂O₇ have been recorded and used as a reference for understanding more complex systems. researchgate.net The vibrational properties of several phosphates with NASICON chemistry have been examined, revealing insights into the presence of pyrophosphate and other structural units in both crystalline and glassy states. ias.ac.in

In-Situ Spectroscopic Studies of Reaction Intermediates in Molten Catalysts

In-situ spectroscopy allows for the direct observation of catalyst structure and reaction intermediates under operating conditions. aspbs.comeolss.netuu.nl This is particularly valuable for studying molten salt catalysts, such as those used in the oxidation of sulfur dioxide (SO₂). researchgate.net

High-temperature Raman spectroscopy has been used to study the dissolution of metal oxides like WO₃ and MoO₃ in molten K₂S₂O₇, providing evidence for the formation of specific oxosulfato complexes that act as reaction intermediates. nih.govnih.govresearchgate.net For example, in the WO₃-K₂S₂O₇ system, the Raman spectra are consistent with a dioxo W(=O)₂ core within the formed complexes. nih.gov

In-situ Raman studies of industrial vanadium-based catalysts for SO₂ oxidation, which contain potassium pyrosulfate as a major component of the molten phase, have been conducted in various gas atmospheres (SO₂/O₂/H₂O/N₂) at temperatures between 350-480 °C. researchgate.net These studies help to elucidate the molecular structure of the active vanadium complexes present in the liquid phase of the catalyst. researchgate.net Such in-situ investigations are crucial for understanding the reaction mechanism and for the rational design of more efficient catalysts. aspbs.comeolss.netrsc.org

Computational Chemistry and Molecular Modeling of Pyrosulfate Reactions

Computational chemistry and molecular modeling have become essential tools for achieving a deep, atomistic understanding of chemical systems, including those involving potassium pyrosulfate. These theoretical approaches complement experimental studies by providing insights into reaction mechanisms, transition states, and the dynamics of molecular interactions that are often difficult to observe directly. By simulating complex chemical environments, such as high-temperature molten salts, researchers can predict properties and behaviors, guiding the design of new experiments and industrial processes. In the context of pyrosulfate chemistry, these methods are particularly valuable for elucidating the mechanisms of catalyzed reactions and the nature of interactions in the molten state.

Theoretical Calculations on Reaction Mechanisms (e.g., S(IV) reduction)

Theoretical calculations, particularly those employing density functional theory (DFT), are powerful for investigating the intricate pathways of chemical reactions involving the pyrosulfate anion (S₂O₇²⁻). These studies can map out potential energy surfaces, identify intermediate species, and calculate activation barriers, providing a quantitative understanding of reaction feasibility and kinetics.

One area of significant interest is the role of pyrosulfate in oxidation-reduction (redox) reactions. For instance, in the catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃) using a vanadium(V) oxide catalyst, molten potassium pyrosulfate acts as the reaction medium. Computational studies can model the interactions between the catalyst and the reactants within the molten salt. In this system, vanadium undergoes reduction from V(V) to V(IV), a process that can be investigated using theoretical methods to understand the electron transfer steps. Similarly, quantum chemical calculations have been applied to understand the reactions between potassium pyrosulfate and various metal oxides. researchgate.net Studies on manganese oxides (MnO, Mn₂O₃, and MnO₂) have shown that in the presence of K₂S₂O₇, the manganese oxides are reduced to Mn²⁺, which then forms a stable complex, K₂Mn₂(SO₄)₃. researchgate.net

Quantum mechanical calculations have also been used to explore the thermodynamics of pyrosulfate reactions, such as its hydrolysis to form hydrogen sulfate and sulfate. researchgate.net Furthermore, detailed DFT calculations have been performed to understand the fundamental interactions of the pyrosulfate anion. A study on the interaction between the pyrosulfate anion and a specifically designed anion receptor molecule provided detailed thermodynamic and electronic data, quantifying the strength and nature of the coordination. tandfonline.com The calculations revealed a strong, spontaneous, and exothermic interaction, accompanied by a significant transfer of electron density from the pyrosulfate anion to the receptor molecule. tandfonline.com

Table 1: Theoretical Data for the Interaction of the Pyrosulfate (S₂O₇)²⁻ Anion with a DPBB Receptor Molecule tandfonline.com

| Parameter | Value |

|---|---|

| Enthalpy of Interaction (ΔH) | -348.12 kJ mol⁻¹ |

| Gibbs Free Energy of Interaction (ΔG) | -278.07 kJ mol⁻¹ |

| HOMO Energy of Complex | -1.00 eV |

| LUMO Energy of Complex | 4.94 eV |

| Energy Gap (Eg) | 5.94 eV |

| Charge Transferred from (S₂O₇)²⁻ | -0.705 e⁻ |

Data sourced from a study utilizing the ωB97XD/6-311++g(d,p) density functional method. tandfonline.com

Simulation of Molecular Interactions in Molten Pyrosulfate Media

Molecular dynamics (MD) simulations are a cornerstone of computational research into molten salts, providing a dynamic picture of particle interactions over time. For complex systems like molten potassium pyrosulfate, these simulations are invaluable for understanding the liquid structure, transport properties (like diffusion and viscosity), and the behavior of dissolved species.

The primary methods used are classical MD and ab-initio molecular dynamics (AIMD). pageplace.debyu.edu Classical MD uses pre-defined force fields to describe the interactions between ions, allowing for simulations of large systems over long timescales. AIMD, while more computationally intensive, calculates the interatomic forces "on the fly" from first principles (DFT), offering higher accuracy and the ability to model electronic effects like polarization and charge transfer. ornl.govresearchgate.net These methods are crucial for accurately representing the behavior of highly polarizable ions in a molten salt environment. pageplace.debyu.edu

In the context of molten potassium pyrosulfate, simulations can elucidate the coordination environment of the potassium cations and pyrosulfate anions, revealing the short- and long-range order within the melt. This is critical for understanding the physical properties of K₂S₂O₇-based melts, such as those used in industrial catalysis or thermochemical cycles. escholarship.org For example, mathematical modeling has been used to create phase diagrams for the K₂SO₄ + K₂S₂O₇ binary system, which is essential for processes that rely on the salts remaining liquid. escholarship.org

Simulations can also model the interface between the molten salt and other materials, such as solid catalysts or container walls, which is key to understanding corrosion and interfacial reaction mechanisms. ornl.govrsc.org By combining AIMD with advanced analytical techniques, researchers can probe the specific forces and interactions between the salt ions and the atoms of a material surface, shedding light on the fundamental drivers of processes like oxide dissolution and corrosion. researchgate.netornl.govrsc.org

Table 2: Overview of Key Simulation Methodologies for Molten Salts

| Methodology | Description | Key Strengths | Limitations |

|---|---|---|---|

| Ab-Initio Molecular Dynamics (AIMD) | Interatomic forces are calculated from first-principles (quantum mechanics) at each timestep. ornl.gov | High accuracy, models electronic polarization and charge transfer, predictive power without experimental input. ornl.govresearchgate.net | Computationally expensive, limited to small system sizes (hundreds of atoms) and short timescales (picoseconds). researchgate.net |